1-(2-Fluoroethyl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoroethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIYYVYVUHTKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 2 Fluoroethyl Pyrrolidin 3 Ol
Retrosynthetic Dissection of the Chemical Compound
Retrosynthetic analysis offers a logical approach to planning the synthesis of complex molecules. For 1-(2-Fluoroethyl)pyrrolidin-3-ol, the most common retrosynthetic disconnection is at the N-CH2CH2F bond. This simplifies the target molecule into two key building blocks: the pyrrolidin-3-ol core and a fluoroethylating agent. This strategy is often preferred due to the commercial availability or relatively straightforward synthesis of these precursors.
Alternative disconnection strategies can also be envisioned. One such approach involves breaking the C-N bonds within the pyrrolidine (B122466) ring, suggesting a cyclization reaction as the key step to form the heterocyclic core. In this scenario, an acyclic precursor containing all the necessary functional groups would be cyclized, with the fluoroethyl group being introduced either before or after ring formation.
A less common strategy involves the direct fluorination of N-(2-hydroxyethyl)pyrrolidin-3-ol. However, this method often faces challenges with selectivity and may require harsh reaction conditions.
Synthetic Routes to Pyrrolidin-3-ol Core Structures
The synthesis of the pyrrolidin-3-ol core is a critical intermediate step. A variety of methods have been developed to construct this scaffold with the desired C3-hydroxyl group.
The formation of the pyrrolidine ring is frequently achieved through intramolecular cyclization reactions. acs.org One established method involves the reduction of a protected γ-amino-β-hydroxybutyric acid ester to form the pyrrolidin-3-ol ring system. Another approach utilizes the cyclization of haloamine precursors. For instance, 4-amino-1,2-epoxybutane can undergo intramolecular ring-opening by the amine to yield the desired pyrrolidin-3-ol. The starting materials for these cyclizations can often be sourced from the chiral pool, such as amino acids or carbohydrates, enabling the synthesis of enantiomerically pure pyrrolidin-3-ols. acs.org
Radical cyclizations also provide a powerful strategy for assembling the pyrrolidine ring. researchgate.net Additionally, a photo-promoted ring contraction of pyridines with a silylborane has been reported as a novel method to access pyrrolidine derivatives. nih.gov Some modern approaches also utilize domino or cascade reactions to construct the pyrrolidine ring with high diastereoselectivity. rsc.org
The regioselective introduction of the hydroxyl group at the C3 position is a crucial step. If the synthesis begins with a precursor lacking this hydroxyl group, several methods can be employed. One approach is the reduction of a pyrrolidin-3-one using a reducing agent like sodium borohydride (B1222165) to yield the corresponding alcohol. google.com
Another method involves the catalytic reduction of 4-chloro-3-hydroxybutyronitrile, which can be prepared from epichlorohydrin. google.com This method is advantageous for producing optically active 3-pyrrolidinol (B147423) when an optically active starting material is used. google.com The development of stereoselective methods is important, as the stereochemistry of the hydroxyl group can significantly impact the biological activity of the final compound. nih.gov
Strategies for Fluoroethyl Moiety Incorporation
The final key transformation is the attachment of the fluoroethyl group to the nitrogen atom of the pyrrolidin-3-ol core.
The most direct method for introducing the fluoroethyl group is the N-alkylation of pyrrolidin-3-ol. This reaction is typically performed by treating pyrrolidin-3-ol with a fluoroethylating agent, such as 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane (B107303), in the presence of a base like potassium carbonate or triethylamine (B128534). The reaction is usually carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
Table 1: Interactive Data Table of Fluoroethylating Reagents and Conditions
| Fluoroethylating Reagent | Base | Solvent |
| 2-Fluoroethyl tosylate | K₂CO₃ | Acetonitrile |
| 1-Bromo-2-fluoroethane | Et₃N | DMF |
| 2-Fluoroethyl mesylate | NaH | THF |
While N-alkylation is prevalent, alternative strategies exist for introducing the fluorine atom. One such method involves the N-alkylation of pyrrolidin-3-ol with a 2-hydroxyethyl group, followed by a deoxofluorination reaction. This two-step approach allows for the use of more readily available alkylating agents like 2-bromoethanol. The subsequent fluorination of the N-(2-hydroxyethyl)pyrrolidin-3-ol intermediate can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents. ucla.edu The strategic incorporation of fluorine is a common practice in medicinal chemistry to modulate properties like metabolic stability and bioavailability. mdpi.com
Another approach is the reductive amination of a pyrrolidin-3-one with 2-fluoroethylamine. This method combines the introduction of the nitrogen substituent and the amine formation in one step, followed by the reduction of the ketone to the desired alcohol. The development of novel fluorination methods continues to be an active area of research. rsc.orgacs.org
Table 2: Interactive Data Table Comparing Fluoroethyl Moiety Incorporation Strategies
| Strategy | Key Reagents | Advantages | Disadvantages |
| N-Alkylation | 2-Fluoroethyl tosylate, 1-Bromo-2-fluoroethane | Direct, one-step process | Fluoroethylating agents can be costly or hazardous |
| N-Alkylation followed by Fluorination | 2-Bromoethanol, DAST | Utilizes readily available alkylating agents | Two-step process, requires handling of specialized fluorinating agents |
| Reductive Amination | 2-Fluoroethylamine, NaBH(OAc)₃ | Convergent approach | Requires synthesis of 2-fluoroethylamine |
Stereochemical Control and Asymmetric Synthesis Approaches
The biological and material properties of this compound are intrinsically linked to its stereochemistry at the C3 position of the pyrrolidine ring. Therefore, controlling the absolute configuration of this stereocenter is a critical aspect of its synthesis. This is typically achieved by establishing the chiral center in the pyrrolidin-3-ol core prior to or during the formation of the heterocyclic ring.
Enantioselective Synthesis of Chiral Pyrrolidin-3-ol
The enantioselective synthesis of the chiral pyrrolidin-3-ol scaffold is a well-established field, with several effective strategies available. These methods often serve as the foundational step before the introduction of the 2-fluoroethyl group onto the nitrogen atom.
One prominent approach involves the use of organocatalysis . Chiral proline and its derivatives have been extensively used to catalyze asymmetric reactions that form the pyrrolidine ring with high enantioselectivity. mdpi.comnih.gov For instance, the asymmetric Michael addition of aldehydes to nitroalkenes, catalyzed by a chiral pyrrolidine-based organocatalyst, can generate a key intermediate that is then cyclized and reduced to afford the desired chiral pyrrolidin-3-ol. rsc.org
Another powerful technique is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. scholaris.canih.gov This method allows for the construction of the pyrrolidine ring with the simultaneous creation of multiple stereocenters with high levels of control. The stereochemical outcome is often dictated by the chiral catalyst or auxiliary used.
Biocatalysis also presents a green and highly selective alternative. Enzymes such as transaminases can be employed for the asymmetric synthesis of chiral amines from ketones, which can then be elaborated into the target chiral pyrrolidin-3-ol.
A light-driven, atom-economical process has also been reported for the enantiomerically controlled synthesis of pyrroline (B1223166) derivatives, which can be subsequently reduced to the corresponding pyrrolidinols. nih.gov This method relies on a radical/polar cascade reaction where stereoselectivity is governed by coordination to a chiral-at-rhodium catalyst. nih.gov
| Method | Key Features | Typical Enantiomeric Excess (ee) |
| Organocatalysis | Use of chiral small molecules (e.g., proline derivatives) | >90% |
| Asymmetric 1,3-Dipolar Cycloaddition | Forms multiple stereocenters simultaneously | High |
| Biocatalysis | Utilizes enzymes for high selectivity | >99% |
| Light-Driven Radical/Polar Cascade | Atom-economical, uses a chiral catalyst | High |
Diastereoselective Control in Compound Synthesis
Once the chiral pyrrolidin-3-ol is obtained, the introduction of the 2-fluoroethyl group at the nitrogen atom does not create a new stereocenter, thus diastereoselectivity is not a concern at this stage. However, if the pyrrolidine ring is formed from a linear precursor already containing the N-(2-fluoroethyl) substituent, diastereoselective control becomes crucial.
Several methods for the diastereoselective synthesis of substituted pyrrolidines have been developed. A one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, can produce substituted pyrrolidines with three stereocenters in high yields and good to excellent diastereoselectivities. rsc.org
Furthermore, 1,3-dipolar cycloadditions of azomethine ylides can be tuned to achieve high diastereoselectivity. scholaris.ca By carefully selecting the starting materials and reaction conditions, it is possible to favor the formation of one diastereomer over the other. For example, the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters leads to cis-2,5 disubstituted pyrrolidines with excellent diastereoselectivity. acs.org
A versatile one-pot nitro-Mannich/lactamization cascade has also been developed for the direct synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones with high levels of diastereoselectivity. nih.gov These can then be converted to the desired pyrrolidin-3-ol derivatives.
Optimization of Reaction Conditions and Scalability for Research Purposes
The synthesis of this compound for research applications necessitates the optimization of reaction conditions to ensure reliable and efficient production. The key step for optimization, assuming a pre-formed chiral pyrrolidin-3-ol, is the N-alkylation with a suitable 2-fluoroethylating agent.
A common method for this transformation is the reaction of pyrrolidin-3-ol with a 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane or 1-iodo-2-fluoroethane) in the presence of a base.
Key Parameters for Optimization:
Base: The choice of base is critical to deprotonate the pyrrolidine nitrogen without causing side reactions. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), triethylamine (Et₃N), and diisopropylethylamine (DIPEA). The strength and steric hindrance of the base can influence the reaction rate and selectivity. For instance, in the N-alkylation of a pyrrole, using 4.0 equivalents of K₂CO₃ in DMF was found to be optimal. researchgate.net
Solvent: The solvent can significantly impact the reaction rate and solubility of the reactants. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are often effective for N-alkylation reactions.
Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to decomposition or side product formation. Microwave irradiation has been shown to significantly reduce reaction times for N-alkylation of heterocycles. researchgate.net
Leaving Group: The nature of the leaving group on the fluoroethylating agent influences its reactivity. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
Scalability Considerations:
For research purposes, scaling up the synthesis from milligram to gram quantities requires careful consideration of several factors:
Exothermic Reactions: The N-alkylation reaction can be exothermic. On a larger scale, proper temperature control using an ice bath or a controlled reactor is essential to prevent runaway reactions.
Purification: As the scale increases, purification by column chromatography may become less practical. Crystallization or distillation, if feasible, are more scalable purification methods.
Reagent Addition: The rate of addition of the alkylating agent may need to be controlled on a larger scale to manage the reaction exotherm.
A study on the N-alkylation of amides with alcohols catalyzed by cobalt nanoparticles highlights a scalable protocol, demonstrating the potential for using more sustainable and reusable catalysts in such transformations. researchgate.net Similarly, a cobalt(II) complex has been shown to be effective for the N-alkylation of amines with alcohols, a process that could be adapted for the synthesis of the target compound. rsc.org
Advanced Purification Techniques for Synthetic Intermediates and Final Compound
The purity of this compound is paramount for its intended applications. Both the final compound and its synthetic intermediates may require advanced purification techniques to remove unreacted starting materials, reagents, and byproducts.
Chromatographic Methods:
Flash Column Chromatography: This is the most common method for purification on a laboratory scale. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is crucial for achieving good separation. For polar compounds like pyrrolidinols, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel column.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be employed. This technique offers higher resolution than flash chromatography but is generally more expensive and has a lower sample capacity.
Non-Chromatographic Methods:
Crystallization: If the final compound or a key intermediate is a solid, crystallization can be a highly effective and scalable purification method. The choice of solvent or solvent system is critical for obtaining high purity crystals in good yield.
Distillation: For liquid compounds, distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities. However, care must be taken to avoid thermal decomposition of the compound, especially for those with high boiling points.
Acid-Base Extraction: The basic nature of the pyrrolidine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, which then partitions into the aqueous layer. The aqueous layer can then be basified and the purified product extracted back into an organic solvent. This method is effective for removing non-basic impurities.
The synthesis of highly substituted 3-pyrrolin-2-ones from α-amino acids highlights the use of solvolysis with methanol (B129727) following a reaction with oxalyl chloride, indicating that careful control of reaction workup is a key aspect of purification. scilit.com Furthermore, the synthesis of various pyrrolidine derivatives often involves multi-step procedures where purification of intermediates is essential for the success of subsequent steps. nih.govaalto.fi
Chemical Reactivity and Mechanistic Investigations of 1 2 Fluoroethyl Pyrrolidin 3 Ol
Reactions at the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom in the pyrrolidine ring of 1-(2-fluoroethyl)pyrrolidin-3-ol is a nucleophilic and basic center. Its reactivity is central to many derivatization strategies.
Nucleophilic Reactivity and Derivatization
The lone pair of electrons on the pyrrolidine nitrogen atom allows it to act as a potent nucleophile. This reactivity enables a variety of derivatization reactions, including N-alkylation and N-acylation. For instance, the nitrogen can attack electrophilic carbon atoms, such as those in alkyl halides or carbonyl compounds. In a general reaction, the nitrogen atom can displace a leaving group on an alkyl chain to form a new carbon-nitrogen bond.
A representative derivatization is the reaction with ethyl bromoacetate, where the pyrrolidine nitrogen attacks the electrophilic carbon bearing the bromine atom, leading to the formation of an N-substituted acetate (B1210297) ester. While this specific reaction has been demonstrated with pyrrolidine itself, the principle applies to its derivatives. The presence of the 2-fluoroethyl and 3-hydroxyl groups can influence the reaction rate and yield through steric and electronic effects.
Table 1: Representative Nucleophilic Derivatization Reactions at the Pyrrolidine Nitrogen
| Reactant | Reagent | Product | Reaction Type |
| This compound | Alkyl Halide (R-X) | 1-(2-Fluoroethyl)-1-alkylpyrrolidin-3-ol-1-ium halide | N-Alkylation |
| This compound | Acyl Chloride (RCOCl) | 1-Acyl-1-(2-fluoroethyl)pyrrolidin-3-ol-1-ium chloride | N-Acylation |
| This compound | Michael Acceptor (e.g., α,β-unsaturated ketone) | Adduct of Michael Addition | Michael Addition |
Electrophilic Interactions and Quaternization
As a tertiary amine, the nitrogen atom of this compound readily reacts with electrophiles to form quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.
The resulting quaternary ammonium salts exhibit different solubility and physiological properties compared to the parent tertiary amine. The fluorine atom on the ethyl group may exert a modest electron-withdrawing effect, slightly reducing the nucleophilicity of the nitrogen compared to a non-fluorinated analogue, but the nitrogen remains sufficiently reactive for quaternization to occur readily.
Table 2: Quaternization of this compound
| Reactant | Reagent | Product |
| This compound | Methyl Iodide (CH₃I) | 1-(2-Fluoroethyl)-1-methylpyrrolidinium-3-ol iodide |
| This compound | Benzyl Bromide (BnBr) | 1-Benzyl-1-(2-fluoroethyl)pyrrolidinium-3-ol bromide |
Transformations Involving the C3-Hydroxyl Group
The secondary hydroxyl group at the C3 position is another key site for chemical modification, allowing for a range of transformations common to alcohols.
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. For example, the synthesis of (3R)-1-(2-fluoroethyl)pyrrolidin-3-yl acetate has been documented, confirming the feasibility of this transformation. nih.gov The reaction with an acid anhydride, such as acetic anhydride, typically proceeds in the presence of a base like pyridine (B92270) or triethylamine (B128534), which neutralizes the carboxylic acid byproduct. libretexts.orgchemguide.co.uk
Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form an ether.
Table 3: Esterification and Etherification of the C3-Hydroxyl Group
| Reaction Type | Reagent | Catalyst/Conditions | Product |
| Esterification | Acetic Anhydride | Pyridine | 1-(2-Fluoroethyl)pyrrolidin-3-yl acetate |
| Esterification | Benzoyl Chloride | Triethylamine | 1-(2-Fluoroethyl)pyrrolidin-3-yl benzoate |
| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | Anhydrous solvent | 1-(2-Fluoroethyl)-3-methoxypyrrolidine |
Oxidation and Reduction Chemistry
The secondary alcohol at the C3 position can be oxidized to the corresponding ketone, 1-(2-fluoroethyl)pyrrolidin-3-one. This transformation can be accomplished using a variety of oxidizing agents. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are suitable for this purpose, as they can oxidize secondary alcohols to ketones without affecting other parts of the molecule. More modern methods like the Swern or Dess-Martin periodinane oxidations are also effective and often preferred due to their mild conditions and high yields.
Conversely, while the hydroxyl group is already in a reduced state, further reduction to remove the hydroxyl group entirely (deoxygenation) would require a two-step process. First, the alcohol is converted into a good leaving group, such as a tosylate or a halide. This is then followed by a reduction step, for example, using lithium aluminum hydride.
Table 4: Oxidation of the C3-Hydroxyl Group
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | 1-(2-Fluoroethyl)pyrrolidin-3-one |
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | 1-(2-Fluoroethyl)pyrrolidin-3-one |
| Dess-Martin Periodinane | 1-(2-Fluoroethyl)pyrrolidin-3-one |
Functional Group Interconversions
Functional group interconversion is a key strategy in organic synthesis, and the C3-hydroxyl group of this compound is amenable to such transformations. A common and highly useful interconversion is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. youtube.com
The resulting sulfonate is an excellent leaving group, far better than the original hydroxyl group. This activation facilitates subsequent nucleophilic substitution reactions. For instance, the tosylate can be displaced by a variety of nucleophiles (e.g., azide (B81097), cyanide, halides) to introduce new functional groups at the C3 position with inversion of stereochemistry if the starting material is chiral. In some cases, particularly with piperazinyl ethanols, the conversion of an alcohol to a tosylate can be followed by a spontaneous conversion to the corresponding chloride if a chloride source is present. nih.gov
Table 5: Functional Group Interconversions of the C3-Hydroxyl Group
| Step 1 Reagent | Intermediate | Step 2 Reagent (Nucleophile) | Final Product |
| p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-(2-Fluoroethyl)pyrrolidin-3-yl tosylate | Sodium Azide (NaN₃) | 3-Azido-1-(2-fluoroethyl)pyrrolidine |
| Thionyl Chloride (SOCl₂) | 3-Chloro-1-(2-fluoroethyl)pyrrolidine | - | 3-Chloro-1-(2-fluoroethyl)pyrrolidine |
| Phosphorus Tribromide (PBr₃) | 3-Bromo-1-(2-fluoroethyl)pyrrolidine | - | 3-Bromo-1-(2-fluoroethyl)pyrrolidine |
Chemical Stability and Degradation Pathways
The stability of pyrrolidine derivatives is a critical factor in their application and persistence in various chemical environments. While specific data on the hydrolytic, thermal, and oxidative stability of this compound is limited, extensive studies on the closely related analog, 1-(2-hydroxyethyl)pyrrolidine (1-(2HE)PRLD), provide significant insights into its potential degradation pathways. nih.govunit.nonih.gov
Investigations into the thermal and oxidative degradation of the analogous compound, 1-(2-hydroxyethyl)pyrrolidine (1-(2HE)PRLD), reveal its susceptibility to degradation under certain conditions. nih.govunit.nonih.gov In the presence of carbon dioxide, thermal degradation of 1-(2HE)PRLD has been observed at elevated temperatures (135 °C). nih.gov
Oxidative degradation of 1-(2HE)PRLD has been studied under various conditions, including different oxygen concentrations and the presence of metal catalysts like iron. nih.govunit.nonih.gov The stability of 1-(2HE)PRLD was found to be significantly reduced in the presence of high concentrations of oxygen (96% O2) and iron. unit.nonih.gov This suggests that the degradation is accelerated by oxidative species and metal ions.
Cyclic degradation experiments, which simulate industrial process conditions by cycling the solvent between low and high temperatures in the presence of gases like N₂, O₂, CO₂, and NOx, have also been performed on 1-(2HE)PRLD. nih.gov These studies help in understanding the long-term stability and the profile of degradation products under more realistic conditions.
The major degradation products identified in studies of 1-(2HE)PRLD include ammonia, pyrrolidine, and formic acid, among others. unit.no The formation of these products indicates the breakdown of both the N-ethyl and the pyrrolidine ring structures under degradative conditions.
Table 1: Summary of Degradation Studies on the Analog 1-(2-hydroxyethyl)pyrrolidine (1-(2HE)PRLD)
| Degradation Type | Conditions | Key Findings | Reference |
| Thermal | 135 °C, in the presence of CO₂ | The compound undergoes degradation. | nih.gov |
| Oxidative | High O₂ concentration (96%), presence of iron | Significantly reduced stability. | unit.nonih.gov |
| Oxidative | Medium O₂ concentration (21%), no iron | More stable compared to high O₂ and iron conditions. | unit.nonih.gov |
| Cyclic | Circulation between low and high temperatures with N₂, O₂, CO₂, NOx | Provides a more realistic degradation profile. | nih.gov |
Mechanistic Studies of Key Chemical Transformations
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic pathways. While specific mechanistic studies on this compound are scarce, research on the formation of the pyrrolidine ring system offers valuable insights into the types of mechanisms that may be involved in its reactions.
Detailed kinetic and thermodynamic analyses for reactions directly involving this compound are not extensively reported. However, studies on related intramolecular C-H amination reactions to form pyrrolidines have been conducted. nih.govresearchgate.net These studies often involve determining reaction rates under various conditions to deduce the reaction order and activation parameters, providing a quantitative understanding of the reaction's feasibility and speed. For instance, in copper-catalyzed amination reactions, the choice of the N-halogen group (e.g., N-F vs. N-Cl) has been shown to significantly affect the reaction pathway and efficiency, with fluoride-containing substrates often being preferred due to more favorable reaction kinetics. nih.gov
The elucidation of transition states and reaction intermediates is a cornerstone of mechanistic chemistry. In the context of forming pyrrolidine rings through copper-catalyzed C-H amination, both experimental and computational (Density Functional Theory - DFT) methods have been employed to shed light on the reaction mechanism. nih.gov These studies have provided evidence for the involvement of copper(I), copper(II), and potentially copper(III) oxidation states in the catalytic cycle. nih.govresearchgate.net
For N-fluoride amide substrates, the formation of a Cu-F bond has been identified as a key step in the mechanistic pathway. nih.gov The isolation and structural characterization of fluorinated copper(II) complexes have provided direct evidence for the proposed intermediates. nih.govresearchgate.net DFT calculations have been instrumental in mapping out the potential energy surface of the reaction, identifying the structures of transition states, and confirming that they connect the reactants, intermediates, and products along the reaction coordinate. nih.gov These computational studies help to rationalize the observed reactivity and selectivity of such transformations.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. researchgate.net Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of the proton, carbon, and fluorine nuclei within the 1-(2-Fluoroethyl)pyrrolidin-3-ol structure can be achieved.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the N-fluoroethyl substituent. The integration of these signals corresponds to the number of protons in a given environment.
The proton attached to the carbon bearing the hydroxyl group (H-3) is expected to appear as a multiplet in the downfield region around 4.3-4.4 ppm due to the deshielding effect of the adjacent oxygen atom. The protons of the fluoroethyl group exhibit characteristic splitting patterns due to coupling with both adjacent protons and the fluorine atom. The two protons on the carbon adjacent to the fluorine (H-2') would appear as a doublet of triplets, a result of large two-bond coupling to fluorine (²JHF) and three-bond coupling to the H-1' protons (³JHH). The protons at the H-1' position, adjacent to the nitrogen, would similarly appear as a doublet of triplets. The remaining protons on the pyrrolidine ring (H-2, H-4, H-5) would produce complex, overlapping multiplets due to their diastereotopic nature and mutual spin-spin coupling.
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on typical values for analogous structures.
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | ~4.35 | m (multiplet) | - |
| H-2' (CH₂F) | ~4.55 | dt (doublet of triplets) | ²JHF ≈ 47 Hz, ³JHH ≈ 5 Hz |
| H-1' (NCH₂) | ~2.90 | dt (doublet of triplets) | ³JHF ≈ 25 Hz, ³JHH ≈ 5 Hz |
| H-2, H-5 | ~2.60 - 3.10 | m (multiplet) | - |
| H-4 | ~1.80 - 2.20 | m (multiplet) | - |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and connectivity. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the structure. The presence of the highly electronegative fluorine atom introduces characteristic C-F coupling, which is invaluable for assignment.
The carbon atom directly bonded to fluorine (C-2') is expected to appear as a doublet with a large one-bond coupling constant (¹JCF) typically in the range of 170-180 Hz. The carbon adjacent to it (C-1') will also show a doublet due to two-bond C-F coupling (²JCF). The carbinol carbon (C-3) would appear around 70 ppm, while the carbons adjacent to the nitrogen (C-2, C-5) would be in the 50-60 ppm range. Quantum chemical calculations have become an invaluable complement in the structural elucidation of organic compounds by predicting chemical shifts. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on typical values for analogous structures.
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |
|---|---|---|---|
| C-3 (CHOH) | ~70.5 | s (singlet) | - |
| C-2' (CH₂F) | ~82.1 | d (doublet) | ¹JCF ≈ 175 |
| C-1' (NCH₂) | ~56.8 | d (doublet) | ²JCF ≈ 20 |
| C-2, C-5 (NCH₂) | ~59.5, ~52.0 | s (singlet) | - |
| C-4 (CH₂) | ~34.2 | s (singlet) | - |
¹⁹F NMR is a highly sensitive technique for observing fluorine nuclei. biophysics.org Given that this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to be simple, consisting of one primary signal. The chemical shift of fluorine is highly sensitive to its local electronic environment, making it a powerful probe. nih.gov The large chemical shift range in ¹⁹F NMR minimizes the probability of signal overlap. azom.comthermofisher.com
The signal for the fluorine atom in the fluoroethyl group is anticipated to be a triplet, arising from coupling to the two adjacent protons on C-2' (²JHF). The chemical shift would likely fall in the region typical for alkyl fluorides, approximately -210 to -230 ppm relative to a standard like trichlorofluoromethane (CFCl₃).
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. slideshare.netethz.ch
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings. Key correlations would be observed between the H-1' and H-2' protons of the ethyl chain, confirming their connectivity. Within the ring, cross-peaks would connect H-3 to the H-2 and H-4 protons, and subsequently trace the spin system around the pyrrolidine core.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would provide an unambiguous link between the signals in the ¹H and ¹³C spectra. For example, the proton signal at ~4.35 ppm (H-3) would show a cross-peak to the carbon signal at ~70.5 ppm (C-3).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) connectivity. The most critical correlation for this structure would be between the protons of the fluoroethyl group (H-1') and the carbons of the pyrrolidine ring (C-2 and C-5). This observation would definitively confirm that the fluoroethyl group is attached to the nitrogen atom of the pyrrolidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their through-bond connectivity. It is particularly useful for determining the relative stereochemistry and preferred conformation of the pyrrolidine ring. For instance, NOE correlations between specific ring protons can help define their cis or trans relationship.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, with the molecular formula C₆H₁₂FNO, the theoretical monoisotopic mass is 133.09029 Da.
ESI and APCI are soft ionization techniques that allow for the analysis of intact molecules with minimal fragmentation. nih.gov
Electrospray Ionization (ESI): ESI is particularly well-suited for polar molecules like this compound. In positive ion mode, the molecule would readily accept a proton to form the protonated molecular ion, [M+H]⁺. HRMS analysis would detect this ion at a measured m/z value extremely close to the calculated value of 134.09757. The high accuracy of this measurement (typically within 5 ppm) allows for the confident assignment of the molecular formula C₆H₁₃FNO⁺, thereby confirming the elemental composition of the parent molecule.
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative ionization method suitable for small, moderately polar molecules. It would also be expected to generate the protonated [M+H]⁺ ion, providing complementary data to confirm the molecular weight and formula.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₆H₁₃FNO⁺ | 134.09757 |
| [M+Na]⁺ | C₆H₁₂FNNaO⁺ | 156.07951 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound (molecular formula C₆H₁₂FNO, monoisotopic mass: 133.0903 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 134.0976 would be selected as the precursor ion for collision-induced dissociation (CID). uni.lu
The fragmentation of this precursor is expected to follow several predictable pathways based on the stability of the resulting fragment ions and neutral losses. Key fragmentation mechanisms for substituted pyrrolidines often involve the cleavage of the N-alkyl substituent and ring-opening pathways. researchgate.net
A plausible fragmentation pathway for [C₆H₁₂FNO + H]⁺ would initiate with the loss of stable neutral molecules such as water (H₂O) from the hydroxyl group or hydrogen fluoride (HF) from the fluoroethyl side chain. Subsequent fragmentation could involve the loss of the entire fluoroethyl group or cleavage of the pyrrolidine ring.
Proposed Fragmentation Pathways:
Loss of Water: The initial loss of a water molecule from the protonated precursor ion would result in a fragment ion at m/z 116.0870.
Loss of the Fluoroethyl Group: Cleavage of the bond between the pyrrolidine nitrogen and the ethyl group would lead to the formation of a protonated 3-hydroxypyrrolidine ion at m/z 88.0757 and the neutral loss of fluoroethene.
Ring Cleavage: Fragmentation of the pyrrolidine ring itself can lead to a variety of smaller fragment ions, providing further structural confirmation. For instance, cleavage adjacent to the nitrogen atom is a common pathway in similar N-alkylated compounds. researchgate.net
Table 1: Predicted MS/MS Fragmentation Data for [this compound + H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 134.0976 | 116.0870 | H₂O (18.0106) | [C₆H₁₀FN + H]⁺ |
| 134.0976 | 88.0757 | C₂H₃F (46.0219) | [C₄H₈NO + H]⁺ (Protonated 3-hydroxypyrrolidine) |
| 116.0870 | 91.0542 | C₂H₅ (25.0428) | Tropylium ion [C₇H₇]⁺ (rearrangement) |
| 88.0757 | 70.0651 | H₂O (18.0106) | [C₄H₈N]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. researchgate.net These methods are complementary and rely on different selection rules. azom.com For this compound, the spectra would be characterized by vibrations corresponding to its hydroxyl, amine, alkyl, and carbon-fluorine functionalities.
O-H Vibrations: A broad and strong absorption band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, would be indicative of the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding.
C-H Vibrations: The C-H stretching vibrations of the methylene groups in the pyrrolidine ring and the ethyl chain would appear in the 2850-3000 cm⁻¹ region. researchgate.net
C-N Vibrations: The C-N stretching of the tertiary amine within the pyrrolidine ring would be observed in the fingerprint region, typically between 1020 and 1250 cm⁻¹.
C-O Vibrations: The C-O stretching of the secondary alcohol would result in a strong band in the IR spectrum, usually found between 1000 and 1260 cm⁻¹.
C-F Vibrations: The C-F stretching vibration is known to produce a strong absorption in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.
Raman spectroscopy would provide complementary information, with strong signals often observed for non-polar bonds and symmetric vibrations. The pyrrolidine ring vibrations would be particularly active in the Raman spectrum. berkeley.edu
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H | Stretching | 3200-3600 (Broad, Strong) | Weak |
| C-H (sp³) | Stretching | 2850-3000 (Medium-Strong) | Strong |
| C-N | Stretching | 1020-1250 (Medium) | Medium-Strong |
| C-O | Stretching | 1000-1260 (Strong) | Medium |
| C-F | Stretching | 1000-1400 (Strong) | Weak |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique yields accurate data on bond lengths, bond angles, and torsional angles, providing an unambiguous structural determination. dntb.gov.ua As of this writing, a public crystal structure for this compound has not been deposited in major crystallographic databases. The following sections describe the general methodologies that would be applied should a crystalline sample become available.
Obtaining single crystals of sufficient quality is the prerequisite for X-ray diffraction analysis. For a small, polar molecule like this compound, several standard methods could be employed:
Slow Evaporation: A common and straightforward technique where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks in a controlled environment.
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed chamber containing a larger volume of an "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of high-quality single crystals.
A successful crystallographic analysis would provide a complete geometric description of the molecule. The pyrrolidine ring is known to adopt non-planar conformations, typically an "envelope" or "twist" conformation, to minimize steric strain. nih.gov The analysis would precisely define this conformation through the measurement of all torsional angles within the ring. Furthermore, the exact bond lengths of C-C, C-N, C-O, and C-F bonds, as well as all bond angles, would be determined with high precision. This data is invaluable for understanding the steric and electronic properties of the molecule.
Table 3: Hypothetical Crystallographic Data and Structural Parameters for this compound
| Parameter | Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 10.2, 9.1 |
| α, β, γ (°) | 90, 105.4, 90 |
| C(3)-O(1) Bond Length (Å) | 1.425 |
| C(5)-N(1)-C(2) Bond Angle (°) | 109.5 |
| C(2)-C(3)-C(4)-C(5) Torsional Angle (°) | -25.3 (Indicating a twist conformation) |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental crystal structure is publicly available.
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination
The carbon atom at the 3-position of the pyrrolidine ring, which bears the hydroxyl group, is a stereocenter. Therefore, this compound exists as a pair of enantiomers, (R)-1-(2-fluoroethyl)pyrrolidin-3-ol and (S)-1-(2-fluoroethyl)pyrrolidin-3-ol. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity (enantiomeric excess, ee) and the absolute configuration (R or S) of a chiral sample. wikipedia.org
Absolute Configuration: The absolute configuration of a chiral molecule can be determined by comparing experimental chiroptical data with data calculated for a known configuration using quantum chemical methods. Techniques like Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, or Electronic Circular Dichroism (ECD) are powerful for this purpose. Alternatively, X-ray crystallography of a single enantiomer or a derivative containing a known stereocenter can unambiguously determine the absolute configuration. wikipedia.org
Enantiomeric Excess: While chiroptical methods can be used, enantiomeric excess is more commonly and accurately determined using chiral chromatography (e.g., HPLC with a chiral stationary phase) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or chiral solvating agents. These methods separate the signals of the two enantiomers, allowing for their relative integration and the calculation of the ee.
Computational and Theoretical Chemistry Studies of 1 2 Fluoroethyl Pyrrolidin 3 Ol
Quantum Chemical (QM) Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a widely used approach for predicting the ground state properties of molecules like 1-(2-Fluoroethyl)pyrrolidin-3-ol due to its favorable balance of accuracy and computational cost.
DFT calculations can determine a variety of important molecular properties. For this compound, these calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311+G**. nih.gov Key ground state properties that can be elucidated include:
Optimized Geometry: The most stable three-dimensional arrangement of the atoms in the molecule.
Electronic Energy: The total energy of the molecule in its electronic ground state.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
A theoretical DFT study on a related compound, 3-fluoro-1-propanol, demonstrated the utility of these calculations in determining conformational stabilities and vibrational frequencies. nih.gov Similar calculations for this compound would provide a comprehensive picture of its electronic characteristics.
Table 1: Theoretical Ground State Properties of this compound (Illustrative DFT Data)
| Property | Predicted Value |
| Optimized Energy (Hartree) | -405.xxxx |
| Dipole Moment (Debye) | 2.xx |
| HOMO Energy (eV) | -7.xx |
| LUMO Energy (eV) | 1.xx |
| HOMO-LUMO Gap (eV) | 8.xx |
Note: The values in this table are illustrative and would need to be determined by specific DFT calculations.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (e.g., MP2), can provide highly accurate results, often considered the "gold standard" in computational chemistry.
For this compound, ab initio calculations, particularly at the MP2 level with a large basis set like 6-311+G**, would be employed to:
Refine Geometric Parameters: Provide more precise bond lengths, bond angles, and dihedral angles than typically obtained with DFT.
Calculate Correlation Energy: Account for the electron correlation effects more rigorously, leading to more accurate total energies.
Validate DFT Results: By comparing the results from ab initio methods with those from DFT, the reliability of the chosen DFT functional and basis set can be assessed.
In a study of 3-fluoro-1-propanol, both DFT and MP2 levels of theory were used to investigate the potential energy surfaces, highlighting the consistency and complementary nature of these methods. nih.gov
Conformational Analysis and Potential Energy Surfaces
The flexibility of the pyrrolidine (B122466) ring and the rotatable bonds in the fluoroethyl side chain mean that this compound can exist in multiple conformations.
Exploration of Stable Conformers in Different Phases
The potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. longdom.org By scanning the PES, researchers can identify the energy minima, which correspond to stable conformers, and the transition states that connect them. For this compound, a PES scan would involve systematically rotating the key dihedral angles, such as those associated with the C-C bond of the fluoroethyl group and the puckering of the pyrrolidine ring. scispace.com
The relative populations of these conformers can be influenced by the surrounding environment. Therefore, computational studies often explore conformational preferences in both the gas phase and in different solvents, using implicit or explicit solvent models. A study on 3-fluoro-1-propanol found complex conformational equilibria with about 12 energy minima. nih.gov A similar complexity would be expected for this compound.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular interactions, particularly hydrogen bonds, can play a significant role in stabilizing certain conformers. In this compound, there is the potential for an intramolecular hydrogen bond to form between the hydroxyl group (-OH) and the fluorine atom or the nitrogen atom of the pyrrolidine ring.
The existence and strength of such hydrogen bonds can be predicted from the optimized geometries of the conformers. Key indicators include the distance between the hydrogen bond donor and acceptor atoms and the linearity of the bond. For effective intramolecular hydrogen bonding to occur, the participating groups must be in close proximity. quora.com The presence of a five-membered pyrrolidine ring and the flexible fluoroethyl chain allows for conformations where this interaction is possible. Theoretical studies on similar molecules have shown that intramolecular hydrogen bonds can significantly influence conformational preferences. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.
For this compound, MD simulations can be used to:
Explore Conformational Space: By simulating the molecule over a period of time, it is possible to observe transitions between different stable conformers and to understand the flexibility of the molecule.
Study Solvation Effects: By including explicit solvent molecules in the simulation box, the interactions between this compound and the solvent can be studied in detail. This includes the formation and breaking of hydrogen bonds with the solvent.
Calculate Thermodynamic Properties: From the simulation trajectory, various thermodynamic properties, such as average potential energy and radial distribution functions, can be calculated.
MD simulations are a powerful tool for bridging the gap between the static picture provided by quantum mechanics and the dynamic reality of molecular systems.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict spectroscopic parameters. For this compound, this would involve calculating the expected ¹H and ¹³C NMR chemical shifts, as well as its infrared (IR) and Raman vibrational frequencies. These theoretical spectra are crucial for interpreting experimental results and confirming the molecular structure.
No computational studies predicting the spectroscopic parameters for this compound have been published.
Computational Modeling of Reaction Mechanisms and Transition States
Modeling reaction mechanisms involves mapping the energetic pathway of a chemical reaction. For this compound, this could include studying its synthesis or its participation in further chemical reactions. Researchers would calculate the energies of reactants, products, intermediates, and transition states to determine reaction feasibility and kinetics.
There are no available computational models for reaction mechanisms or transition states involving this compound.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties
QSPR studies establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. For this compound, a QSPR model could potentially predict properties like boiling point, logP (lipophilicity), or solubility based on its molecular descriptors.
No QSPR studies specifically focused on or including this compound were identified during the literature search.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation of the target molecule from impurities, byproducts, and enantiomers.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile compounds like 1-(2-Fluoroethyl)pyrrolidin-3-ol. A reversed-phase (RP-HPLC) method is typically developed for this purpose.
Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters. For a compound like this compound, a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, would be a suitable stationary phase. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) or formate (B1220265) buffer, to ensure proper peak shape and retention. sielc.com The pH of the buffer is a critical parameter to control the ionization state of the pyrrolidine (B122466) nitrogen, thereby influencing its retention.
Validation: Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable for its intended purpose. nih.gov Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Establishing a proportional relationship between the concentration of the analyte and the detector response over a defined range.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results under the same conditions (intra-day) and on different days (inter-day). nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Table 1: Representative HPLC Method Validation Parameters
| Validation Parameter | Specification | Typical Result |
| Linearity (r²) | > 0.998 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Intra-day: < 2.0% | < 0.8% |
| Inter-day: < 2.0% | < 1.5% | |
| Limit of Detection (LOD) | Signal-to-Noise > 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10:1 | 0.15 µg/mL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound itself has limited volatility due to its hydroxyl group and molecular weight, GC is invaluable for identifying and quantifying volatile impurities that may be present from its synthesis. These can include residual solvents (e.g., Toluene, Tetrahydrofuran) or volatile starting materials and byproducts.
For the analysis of the main compound, a derivatization step is often required to increase its volatility and thermal stability. The hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) derivative can then be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a Flame Ionization Detector (FID) for quantification.
Table 2: Potential Volatile Impurities Analyzed by GC
| Compound Name | Potential Source | GC Method |
| Toluene | Residual Solvent | Headspace GC-FID |
| Tetrahydrofuran (THF) | Residual Solvent | Headspace GC-FID |
| Pyrrolidine | Starting Material Impurity | Direct Injection GC-FID/MS |
| 2-Fluoroethanol | Starting Material | Direct Injection GC-FID/MS |
Since the structure of this compound contains a stereogenic center at the 3-position of the pyrrolidine ring, it exists as a pair of enantiomers. These enantiomers can have different pharmacological properties, making their separation and the determination of enantiomeric purity crucial. nih.gov
Chiral HPLC is the most effective method for this purpose, utilizing a Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) with phenylcarbamate derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are widely used and highly effective for separating a broad range of chiral compounds. mdpi.com The separation can be optimized by screening different mobile phase modes, including reversed-phase (e.g., water/acetonitrile), polar organic (e.g., acetonitrile/methanol), and normal-phase (e.g., heptane/ethanol). researchgate.net The choice of mobile phase and the presence of additives can significantly influence the enantioseparation by altering the interactions between the analyte and the CSP. mdpi.com
Alternatively, cyclodextrin-based CSPs can be employed, where the chiral recognition mechanism involves the formation of inclusion complexes with the enantiomers. mdpi.com The separation is driven by differences in the stability of these diastereomeric complexes. mdpi.com
Table 3: Example of Chiral Separation Screening Results
| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Mobile Phase Composition | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | Heptane/Isopropanol (90:10) | 2.1 |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Polar Organic | Acetonitrile/Methanol (50:50) | 1.8 |
| β-Cyclodextrin | Reversed Phase | Water/Acetonitrile (60:40) | 1.6 |
Coupled Analytical Techniques for Comprehensive Characterization (e.g., LC-MS, GC-MS)
The comprehensive characterization of novel chemical entities is a critical aspect of chemical research and development. Coupled analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, identification, and quantification of chemical compounds. These methods are particularly valuable for providing detailed structural information and ensuring the purity of a substance.
In the context of the chemical compound this compound, a thorough search of scientific literature and chemical databases did not yield specific, publicly available research findings detailing its analysis by LC-MS or GC-MS. While these techniques are standard in the analytical characterization of such compounds, specific experimental data, including retention times, mass-to-charge ratios (m/z) of fragment ions, and detailed fragmentation patterns for this compound, are not documented in the reviewed literature.
For illustrative purposes, the general approach for analyzing a compound like this compound using these techniques would involve the following:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique that separates compounds based on their physicochemical properties as they interact with a stationary phase (the column) and a mobile phase (the solvent). The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their molecular weight and structure.
A hypothetical LC-MS analysis of this compound would likely involve a reversed-phase column. The choice of mobile phases would typically be a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile or methanol. The mass spectrometer could be operated in positive ion mode, as the nitrogen atom in the pyrrolidine ring is readily protonated. The expected protonated molecule [M+H]⁺ for this compound (with a molecular formula of C₆H₁₂FNO) would have a specific mass-to-charge ratio. Further fragmentation of this parent ion in the mass spectrometer (MS/MS) would yield characteristic product ions, which would be instrumental in confirming the compound's structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique used for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for detection and identification.
For a compound like this compound, direct GC-MS analysis might be possible. However, the presence of a polar hydroxyl group could lead to peak tailing and poor chromatographic resolution. To improve its volatility and chromatographic behavior, derivatization of the hydroxyl group, for instance, by silylation, might be employed prior to GC-MS analysis. The mass spectrum obtained would show a molecular ion peak (if stable enough) and a series of fragment ions resulting from the cleavage of the molecule. The fragmentation pattern would be a unique fingerprint for the compound, allowing for its unambiguous identification.
While the principles of LC-MS and GC-MS are well-established, the absence of specific published data for this compound means that detailed analytical parameters and findings cannot be presented at this time. Further research and publication of such data are necessary for a complete analytical profile of this compound.
1 2 Fluoroethyl Pyrrolidin 3 Ol As a Precursor in Advanced Chemical Synthesis
Role as a Key Building Block for Complex Heterocyclic Structures
The pyrrolidine (B122466) ring is a prevalent scaffold in numerous biologically active natural products and synthetic drugs. nih.gov The functional handles present in 1-(2-fluoroethyl)pyrrolidin-3-ol provide multiple points for elaboration, enabling its use in the synthesis of more complex heterocyclic systems, including polycyclic and fused ring structures.
The bifunctional nature of this compound allows it to participate in cyclization reactions to form fused bicyclic and polycyclic frameworks. The secondary amine can be N-alkylated, and the hydroxyl group can be converted into a suitable leaving group or used in cyclization reactions. For instance, intramolecular cyclization strategies can lead to the formation of pyrrolizidine (B1209537) or indolizidine skeletons, which are core structures of many alkaloids.
While specific examples utilizing this compound are not prominent in the literature, the analogous 1-(2-chloroethyl)pyrrolidine (B1346828) can be used to synthesize a variety of fused systems. For example, the N-alkylation of pyrrolidine-fused chlorins with alkyl halides such as N-(2-bromoethyl)phthalimide demonstrates a pathway to complex fused structures. mdpi.com A similar strategy could be envisioned for this compound, where the fluoroethyl group could be introduced onto a pre-existing ring system to create fused architectures with potential applications in materials science or medicinal chemistry. The development of novel methods for creating fused five-, six-, and seven-membered ring structures is a significant area of organic synthesis. rsc.org
The this compound scaffold serves as a valuable starting point for generating novel chemical scaffolds with diverse three-dimensional arrangements. The stereocenter at the 3-position of the pyrrolidine ring, coupled with the functional groups, allows for the stereoselective synthesis of a variety of derivatives. These novel scaffolds can be crucial in the discovery of new bioactive molecules. For instance, the synthesis of pyrrolidine-fused chlorin-dansyl dyads highlights the utility of N-functionalized pyrrolidines in creating complex molecular probes. mdpi.com
Derivatization for Synthetic Libraries and Chemical Probes
The creation of synthetic libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. rsc.org this compound is an ideal substrate for library synthesis due to its multiple points of diversification.
The secondary amine of this compound can be readily functionalized through reactions such as acylation, sulfonylation, and reductive amination to generate a library of amides, sulfonamides, and tertiary amines. The hydroxyl group can be etherified, esterified, or replaced with other functional groups to further expand the chemical space of the library. The synthesis of a diverse library of azide (B81097) compounds for "click" chemistry highlights a general strategy that could be adapted for derivatives of this compound. nih.gov
| Reaction Type | Reagent/Catalyst | Product Functional Group |
| N-Acylation | Acyl chloride, base | Amide |
| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, reducing agent | Tertiary amine |
| O-Etherification | Alkyl halide, base | Ether |
| O-Esterification | Acyl chloride/anhydride, base | Ester |
The functional groups of this compound can be modified to introduce reactive handles suitable for bioconjugation or for attachment to solid supports. For example, the hydroxyl group can be converted to an azide or an alkyne for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Similarly, the secondary amine can be functionalized with a linker containing a terminal carboxylic acid or an active ester for conjugation to proteins or other biomolecules. The synthesis of 1-(2-indenylethyl)pyrrolidine and its subsequent use in forming transition metal complexes illustrates how such pyrrolidine derivatives can be elaborated into more complex structures for specific applications, in this case, as potential polymerization catalysts. soeagra.com
| Reactive Handle | Precursor Functional Group | Reagents |
| Azide | Hydroxyl | 1. Mesylation/Tosylation, 2. Sodium azide |
| Alkyne | Hydroxyl | Propargyl bromide, base |
| Carboxylic Acid | Amine | Reaction with an anhydride-containing linker |
| Activated Ester | Amine | Acylation with an NHS-ester containing linker |
Applications in Stereoselective Total Synthesis of Natural Products (if applicable)
The pyrrolidine ring is a key structural motif in a vast array of natural products, including many alkaloids with significant biological activity. organic-chemistry.org The stereoselective synthesis of these complex molecules often relies on the use of chiral building blocks that can control the stereochemical outcome of subsequent reactions.
While this compound possesses a chiral center and functional groups that make it a theoretically useful chiral synthon, a review of the available scientific literature did not yield specific examples of its application in the stereoselective total synthesis of natural products. The total synthesis of pyrrolidine-containing natural products often employs other strategies, such as the reductive hydroamination of enynyl amines or the ring contraction of piperidine (B6355638) derivatives. organic-chemistry.orgrsc.org The development of synthetic routes that incorporate this compound into natural product synthesis could be a promising area for future research.
Precursor for Radiolabeled Compounds in Radiochemistry Research
The integration of a fluorine-18 (B77423) atom into a molecule allows for its use as a tracer in Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. The development of novel PET tracers is crucial for studying biological processes at the molecular level. This compound is a key starting material for creating such tracers.
Chemical Synthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is typically achieved through a nucleophilic substitution reaction. A common strategy involves the use of a precursor molecule where the hydroxyl group on the ethyl side chain is replaced by a good leaving group, such as a tosylate (OTs). The synthesis would proceed by reacting a suitable protected pyrrolidin-3-ol derivative, for instance, N-Boc-3-hydroxypyrrolidine, with 1,2-ethylene glycol ditosylate to introduce the tosyloxyethyl group at the nitrogen position. Following deprotection of the pyrrolidine nitrogen, the resulting precursor, 1-(2-tosyloxyethyl)pyrrolidin-3-ol, can be reacted with [¹⁸F]fluoride.
The [¹⁸F]fluoride is produced as [¹⁸F]F⁻ in a cyclotron and is typically activated for nucleophilic substitution by forming a complex with a potassium ion and a cryptand, such as Kryptofix 222 (K₂.₂.₂.). The reaction is generally carried out in an aprotic polar solvent like acetonitrile (B52724) or dimethylformamide (DMF) at an elevated temperature. The reaction mixture is then purified using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to isolate the final radiolabeled product, [¹⁸F]this compound, with high radiochemical purity.
Strategies for ¹⁸F-Labeling of Derived Chemical Structures
The this compound scaffold can be further modified to create a variety of ¹⁸F-labeled chemical structures for specific research applications. Two primary strategies are employed for this purpose:
Direct Fluoroethylation of a Precursor Molecule: In this approach, a more complex molecule containing the pyrrolidin-3-ol moiety is first synthesized, with a suitable leaving group (e.g., tosylate, mesylate, or a halogen) at the desired position for fluorination. This precursor is then reacted with [¹⁸F]fluoride in the final step of the synthesis. This method is often preferred as it introduces the radionuclide at a late stage, minimizing the handling of radioactive materials and maximizing the specific activity of the final product. For example, a derivative could be designed to bind to a specific biological target, and the fluoroethyl group is introduced to enable PET imaging.
Multi-step Synthesis using a Radiolabeled Building Block: Alternatively, a small, simple molecule is first radiolabeled with ¹⁸F, and this radiolabeled building block is then used in subsequent chemical reactions to construct the final, more complex radiotracer. For instance, [¹⁸F]fluoroethyl tosylate or [¹⁸F]fluoroethyl bromide can be synthesized and then used to alkylate a nucleophilic site on a larger scaffold containing the pyrrolidin-3-ol core. This approach can be advantageous when direct fluorination of the final target molecule is challenging due to the presence of sensitive functional groups.
Radiochemical Purity and Molar Activity Determination of Synthesized Radiocompounds
The quality of a synthesized radiocompound is critical for its use in research. Two key parameters are radiochemical purity and molar activity.
Radiochemical purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. It is typically determined using analytical techniques such as radio-HPLC or radio-thin-layer chromatography (radio-TLC). For research applications, a radiochemical purity of over 95%, and often greater than 99%, is required to ensure that any observed biological effects are due to the intended radiotracer and not radioactive impurities. For example, the radiosynthesis of a ¹⁸F-labeled sigma-2 receptor ligand was reported to achieve a radiochemical purity of over 99%. acs.org
Molar activity (Aₘ), also referred to as specific activity, is the amount of radioactivity per mole of the compound (expressed in units such as GBq/µmol or Ci/mmol). A high molar activity is crucial for in vivo PET imaging, especially when targeting receptors or enzymes that are present in low concentrations in biological tissues. illinois.edu This is because a high molar activity allows for the injection of a sufficient amount of radioactivity for imaging without administering a pharmacologically significant mass of the compound, which could otherwise perturb the biological system being studied. The molar activity of ¹⁸F-labeled compounds can vary depending on the synthesis method and the amount of non-radioactive carrier (¹⁹F) present. Reported molar activities for ¹⁸F-labeled radiotracers can range from tens to hundreds of GBq/µmol. For instance, a ¹⁸F-labeled ligand for the sigma-2 receptor was produced with a molar activity of 107–189 GBq/µmol. acs.org
| Parameter | Typical Value | Method of Determination |
| Radiochemical Purity | > 99% | radio-HPLC, radio-TLC |
| Molar Activity | 107-189 GBq/µmol | HPLC with a calibrated UV detector |
Chemical Stability of Radiolabeled Variants in Research Media
The chemical stability of a radiolabeled compound is another critical factor that determines its utility in research. The radiotracer must remain intact under the physiological conditions of the experiment, whether it be in in vitro research media or in vivo. Instability can lead to the formation of radioactive metabolites that may have different biological properties, confounding the interpretation of the experimental results.
Stability is typically assessed by incubating the radiolabeled compound in relevant media, such as phosphate-buffered saline (PBS), plasma, or cell culture medium, for a period of time at a specific temperature (e.g., 37°C). At various time points, aliquots of the mixture are analyzed by radio-HPLC or radio-TLC to determine the percentage of the intact radiotracer remaining. For example, the stability of a novel ¹⁸F-labeled radioligand was confirmed by demonstrating its integrity in saline. acs.org
Exploration of Chemical Binding Characteristics in In Vitro Research Models (e.g., isolated receptor preparations, cell lysates)
Once a novel radiolabeled compound derived from this compound is synthesized and characterized, its binding characteristics to a specific biological target are investigated using in vitro models. These studies are essential to determine the affinity and specificity of the new radioligand before proceeding to more complex in vivo experiments.
Common in vitro models include:
Isolated receptor preparations: These can be membranes prepared from tissues or cells that naturally express the target receptor.
Cell lysates: These are preparations of broken cells that contain the target receptor.
Recombinant receptors: These are receptors that have been produced in a cell line that does not naturally express them, providing a "cleaner" system for studying binding. snmjournals.org
Two primary types of in vitro binding assays are performed:
Saturation binding assays: In these experiments, increasing concentrations of the radioligand are incubated with a fixed amount of the receptor preparation. nih.gov The amount of radioligand that binds specifically to the receptor is measured. The data are then analyzed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). The Kd is a measure of the radioligand's affinity for the receptor, with a lower Kd value indicating higher affinity. Bmax represents the total concentration of receptors in the preparation.
Competition binding assays: These assays are used to determine the affinity of a non-radiolabeled compound (a competitor) for the receptor. nih.gov A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the competitor. The competitor will compete with the radioligand for binding to the receptor, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. The IC₅₀ value can then be used to calculate the inhibition constant (Ki) for the competitor, which is a measure of its binding affinity.
To ensure that the observed binding is specific to the target receptor, control experiments are performed in the presence of a high concentration of a known, non-radiolabeled ligand that binds to the same receptor. This "blocking" agent will saturate the receptors, and any remaining bound radioactivity is considered non-specific binding. nih.gov The results of these in vitro binding studies provide crucial information about the potential of a new radiotracer for in vivo imaging.
| Assay Type | Parameters Determined | Description |
| Saturation Binding | Kd (Affinity), Bmax (Receptor Density) | Measures the binding of increasing concentrations of a radioligand to a receptor. nih.gov |
| Competition Binding | IC₅₀, Ki (Inhibition Constant) | Measures the ability of a non-radiolabeled compound to compete with a radioligand for receptor binding. nih.gov |
Future Research Directions and Unaddressed Academic Questions
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic methods for producing fluorinated pyrrolidines often rely on traditional batch chemistries that can be resource-intensive and generate significant waste. wordpress.com Future research should prioritize the development of greener and more efficient synthetic pathways to 1-(2-Fluoroethyl)pyrrolidin-3-ol.
Key areas of focus include:
Flow Chemistry: Continuous flow processes offer numerous advantages over batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling. sci-hub.seescholarship.org The development of a continuous flow synthesis for this compound could significantly improve efficiency and reduce production costs. rsc.orgacs.orgacs.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. rsc.org Investigating biocatalytic routes, such as enzymatic fluorination or the resolution of racemic mixtures, could provide a highly sustainable method for producing enantiomerically pure this compound.
Heterogeneous Catalysis: Employing solid-supported catalysts can simplify product purification and catalyst recycling, contributing to a more sustainable process. escholarship.org Research into heterogeneous catalysts for key steps in the synthesis of this compound is a promising avenue.
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Flow Chemistry | Improved safety, scalability, and efficiency. sci-hub.seescholarship.org | Reactor design and optimization for multi-step sequences. |
| Biocatalysis | High enantioselectivity, mild conditions, reduced waste. rsc.org | Enzyme discovery and engineering for specific substrate recognition. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling. escholarship.org | Catalyst stability and prevention of leaching. |
Exploration of Novel Reaction Chemistries and Catalytic Transformations
The functional groups present in this compound—a secondary alcohol, a tertiary amine, and a fluoroethyl moiety—provide a rich platform for exploring novel chemical transformations.
Future research should investigate:
Late-Stage Functionalization: Developing methods for the selective modification of the pyrrolidine (B122466) ring or the fluoroethyl side chain in the later stages of a synthetic sequence would provide rapid access to a diverse range of analogs.
Novel Catalytic Systems: The application of newly developed catalytic systems, such as photoredox catalysis or metallaphotoredox catalysis, could unlock unprecedented transformations of this compound.
Asymmetric Catalysis: For applications where specific stereoisomers are required, the development of catalytic asymmetric methods for the synthesis of enantiomerically pure (R)- or (S)-1-(2-fluoroethyl)pyrrolidin-3-ol is crucial. rsc.org
Advanced Computational Studies for Predictive Modeling of Chemical Behavior
Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of molecules. tandfonline.comresearchgate.net Applying these methods to this compound can accelerate research and guide experimental work.
Key areas for computational investigation include:
Conformational Analysis: A thorough understanding of the conformational preferences of the pyrrolidine ring and the fluoroethyl side chain is essential for designing molecules with specific biological activities. nih.gov
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known and novel reactions involving this compound, aiding in the optimization of reaction conditions. tandfonline.comacs.org
Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as pKa, logP, and solubility for derivatives of this compound, facilitating the design of compounds with desired pharmacokinetic profiles. researchgate.net
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic properties. tandfonline.comacs.org | Optimized reaction conditions and understanding of reactivity. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and solvent effects. | Insight into the molecule's behavior in different environments. |
| QSPR Modeling | Prediction of physicochemical properties for virtual libraries. researchgate.net | Rational design of analogs with improved properties. |
Design and Synthesis of Chemically Modified Analogues for Structure-Reactivity Relationship Studies
Systematic modification of the this compound structure is key to understanding how its chemical features influence its reactivity and potential biological activity. nih.gov
Future synthetic efforts should focus on:
Substitution at the Pyrrolidine Ring: Introducing substituents at the C2, C4, and C5 positions of the pyrrolidine ring will allow for the exploration of a wider chemical space.
Modification of the Fluoroethyl Group: Varying the length of the alkyl chain and the number and position of fluorine atoms will provide insights into the role of the fluorinated moiety.
Derivatization of the Hydroxyl Group: Conversion of the alcohol to ethers, esters, or other functional groups will expand the range of accessible compounds and potential applications.
Integration into Automated Synthesis Platforms for High-Throughput Chemical Exploration
The increasing sophistication of robotic systems and artificial intelligence is revolutionizing chemical synthesis and discovery. chemspeed.comresearchgate.netnih.gov Integrating the synthesis of this compound and its derivatives into automated platforms will enable high-throughput screening and optimization. sigmaaldrich.comnih.govacs.orgrsc.orgyoutube.com
Key opportunities include:
Automated Reaction Optimization: Robotic platforms can rapidly screen a wide range of reaction parameters (catalysts, solvents, temperatures) to identify optimal conditions for the synthesis of this compound and its analogs. youtube.com
Library Synthesis: Automated systems can be programmed to synthesize large libraries of related compounds for biological screening or structure-activity relationship studies. acs.orgnih.gov
AI-Driven Discovery: Machine learning algorithms can analyze experimental data to predict the outcomes of new reactions and suggest novel synthetic targets, accelerating the pace of discovery. chemicalindustryjournal.co.ukimaginethefuturewithai.com
Identification of New Paradigms for Utilizing the Compound as a Synthetic Intermediate
Beyond its potential as a standalone pharmacophore, this compound can serve as a versatile intermediate for the construction of more complex molecular architectures. nih.gov
Future research should explore its use in:
Multicomponent Reactions: The development of novel multicomponent reactions where this compound is a key building block would provide rapid access to complex and diverse molecular scaffolds.
Click Chemistry: Functionalization of the hydroxyl group with an azide (B81097) or alkyne would allow for its use in "click" chemistry reactions, a powerful tool for bioconjugation and materials science. rsc.org
Synthesis of Novel Heterocyclic Systems: The pyrrolidine ring can serve as a template for the synthesis of fused or spirocyclic heterocyclic systems, which are of great interest in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)pyrrolidin-3-ol, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting pyrrolidin-3-ol with 2-fluoroethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C) achieves moderate yields (45–60%) .
- Critical Parameters :
- Solvent polarity (acetonitrile enhances nucleophilicity).
- Temperature control to minimize side reactions (e.g., elimination).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can structural confirmation be achieved for this compound?
- Analytical Techniques :
- NMR : H NMR distinguishes fluorinated ethyl groups (δ 4.5–4.7 ppm for -CH₂F; splitting due to J coupling) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] (calculated m/z: 162.18) and fragmentation patterns (loss of H₂O or HF) .
- X-ray Crystallography : Resolves stereochemistry at C3 of pyrrolidine (if crystalline derivatives are accessible) .
Advanced Research Questions
Q. How does the stereochemistry of pyrrolidin-3-ol influence the biological activity of fluorinated derivatives?
- Case Study : (S)-1-(pyridin-2-yl)pyrrolidin-3-ol shows enantiomer-specific binding to dopamine receptors (K = 120 nM for S-enantiomer vs. >1 µM for R) due to spatial alignment with hydrophobic pockets .
- Methodological Insight :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis.
- Assess activity via radioligand binding assays (e.g., H-spiperidone for dopamine D2 receptors) .
Q. What strategies mitigate competing elimination pathways during 2-fluoroethyl functionalization?
- Contradiction Resolution :
- reports high yields using acetonitrile, while notes side products in polar aprotic solvents.
- Optimization :
- Add KI to stabilize transition states in SN2 mechanisms.
- Use bulky bases (e.g., DBU) to suppress β-hydride elimination .
Q. How does fluorination impact metabolic stability in pharmacokinetic studies?
- Data : Fluorinated pyrrolidines exhibit prolonged half-lives (e.g., t = 6.2 hr vs. 1.8 hr for non-fluorinated analogs in rat liver microsomes) due to reduced CYP450 oxidation .
- Experimental Design :
- Incubate compounds with microsomes + NADPH.
- Monitor degradation via LC-MS/MS .
Key Methodological Recommendations
- Stereochemical Control : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantiopure synthesis .
- Reaction Monitoring : Use in-situ IR to track carbonyl intermediates in multi-step syntheses .
- Biological Assays : Prioritize fluorinated analogs for CNS targets (e.g., neurotensin receptors) due to enhanced blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
